1-(5-Iodo-1,3-thiazol-2-yl)methanamine dihydrochloride
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Overview
Description
1-(5-Iodo-1,3-thiazol-2-yl)methanamine dihydrochloride is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of an iodine atom at the 5-position of the thiazole ring and a methanamine group at the 2-position, forming a dihydrochloride salt. Thiazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science .
Preparation Methods
The synthesis of 1-(5-Iodo-1,3-thiazol-2-yl)methanamine dihydrochloride typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thiourea.
Amination: The methanamine group can be introduced through nucleophilic substitution reactions using appropriate amine precursors.
Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid
Chemical Reactions Analysis
1-(5-Iodo-1,3-thiazol-2-yl)methanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiazolidines.
Substitution: The iodine atom at the 5-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides, leading to the formation of various derivatives.
Condensation: The methanamine group can participate in condensation reactions with aldehydes or ketones to form imines or Schiff bases
Scientific Research Applications
1-(5-Iodo-1,3-thiazol-2-yl)methanamine dihydrochloride has several scientific research applications:
Medicinal Chemistry: Thiazole derivatives are known for their antimicrobial, antifungal, antiviral, and anticancer properties. This compound can be used as a building block for the synthesis of potential therapeutic agents.
Biological Studies: The compound can be used in biochemical assays to study enzyme inhibition, receptor binding, and other biological interactions.
Material Science: Thiazole derivatives are used in the development of organic semiconductors, dyes, and other materials with specific electronic properties.
Agriculture: The compound can be used as a precursor for the synthesis of agrochemicals, including pesticides and herbicides
Mechanism of Action
The mechanism of action of 1-(5-Iodo-1,3-thiazol-2-yl)methanamine dihydrochloride involves its interaction with specific molecular targets. The iodine atom and the thiazole ring play crucial roles in its biological activity. The compound can interact with enzymes, receptors, and other proteins, leading to inhibition or modulation of their activity. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
1-(5-Iodo-1,3-thiazol-2-yl)methanamine dihydrochloride can be compared with other thiazole derivatives:
1-(3-Methoxy-1,2-thiazol-5-yl)methanamine dihydrochloride: This compound has a methoxy group instead of an iodine atom, leading to different chemical and biological properties.
1-(4-Ethyl-1,3-thiazol-2-yl)methanamine dihydrochloride:
1-[2-(2-Methoxyphenyl)-1,3-thiazol-5-yl]methanamine: This compound has a phenyl group, which significantly changes its chemical behavior and biological activity.
Properties
Molecular Formula |
C4H7Cl2IN2S |
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Molecular Weight |
312.99 g/mol |
IUPAC Name |
(5-iodo-1,3-thiazol-2-yl)methanamine;dihydrochloride |
InChI |
InChI=1S/C4H5IN2S.2ClH/c5-3-2-7-4(1-6)8-3;;/h2H,1,6H2;2*1H |
InChI Key |
GYHMMLSFLLRQOX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=N1)CN)I.Cl.Cl |
Origin of Product |
United States |
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